

GRD081 Subchronic Toxicity Data

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Compound Focus: GRD081

Cat. No.: S1885359

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The table below summarizes the key findings from the 28-day repeated oral administration study of **GRD081** in Sprague-Dawley rats and beagle dogs [1].

Parameter	Sprague-Dawley Rats	Beagle Dogs
Dose Groups	2, 5, 10 mg/kg/day	1, 2, 4 mg/kg/day
Mortality	Unscheduled mortality at 5 and 10 mg/kg/day	Information not specified in abstract
Primary Toxic Effects	Myelosuppression, immunosuppression, hematological toxicity, moderate liver, pancreas, and kidney toxicity	Myelosuppression, immunosuppression, hematological toxicity, moderate liver, pancreas, and kidney toxicity
NOAEL	< 2 mg/kg/day	1 mg/kg/day
Reversibility	Most effects were reversible after a 14-day recovery period	Most effects were reversible after a 14-day recovery period

Experimental Protocol Summary

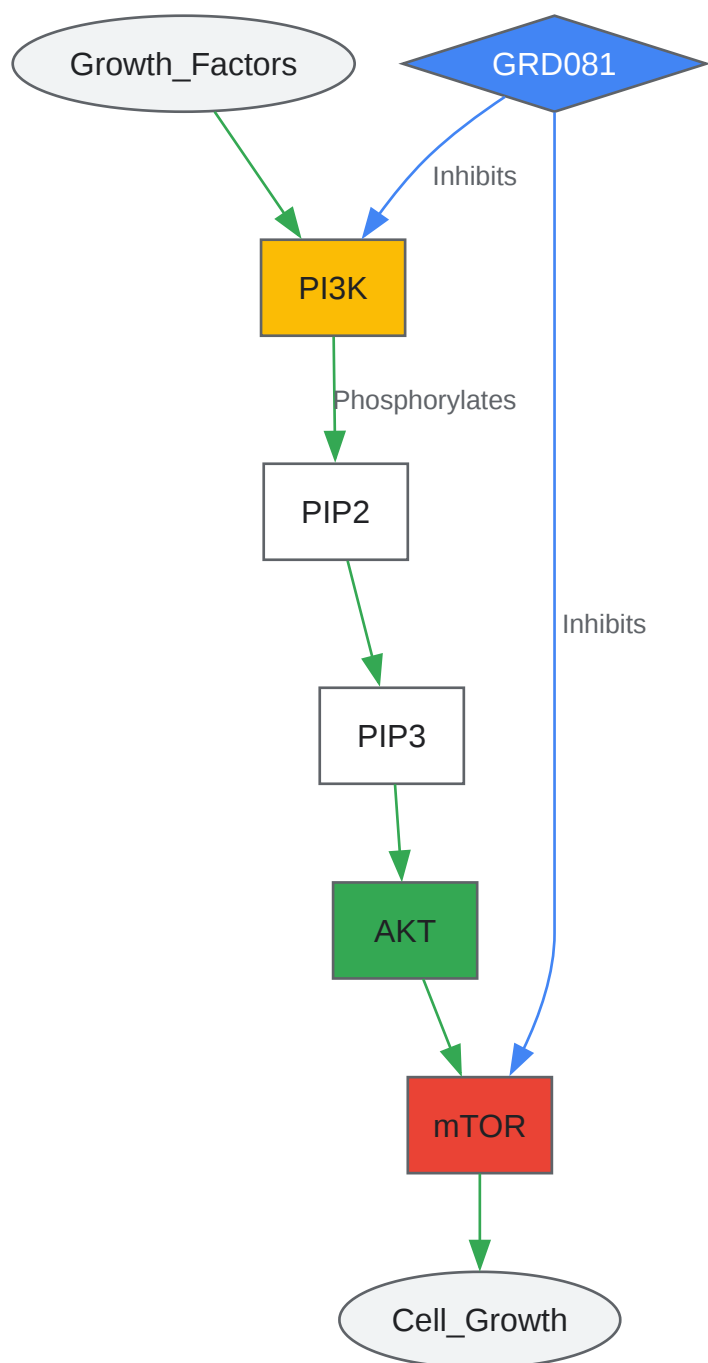
The methodology for the key toxicity study was as follows [1]:

- Test System:** Sprague-Dawley rats and beagle dogs.
- Administration:** **GRD081** was administered orally once daily for 28 consecutive days.

- **Dose Levels:** Rats received 2, 5, or 10 mg/kg/day. Dogs received 1, 2, or 4 mg/kg/day.
- **Recovery Period:** The study included a 14-day post-treatment recovery period to assess the reversibility of observed effects.
- **Endpoints:** The study monitored for mortality, clinical signs, and effects on specific organ systems (hematological, liver, pancreas, kidney).

GRD081's Signaling Pathway

The following diagram illustrates the primary pharmacological target of **GRD081**, which underlies its mechanism of action and observed toxicities. **GRD081** is a dual inhibitor of the PI3K/mTOR signaling pathway [1].



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References

1. Evaluation of subchronic toxicity of GRD , a dual PI3K/mTOR... 081 [pubmed.ncbi.nlm.nih.gov]

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